

An In-Depth Technical Guide to Dexelvucitabine: Chemical Structure, Properties, and Antiviral Activity

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Compound of Interest					
Compound Name:	Dexelvucitabine				
Cat. No.:	B1670336	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexelvucitabine (formerly known as Reverset or D-d4FC) is a synthetic cytidine nucleoside analog that acts as a potent nucleoside reverse transcriptase inhibitor (NRTI). It was investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection, demonstrating significant activity against both wild-type and drug-resistant viral strains. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and in vitro antiviral activity of **Dexelvucitabine**. Detailed experimental protocols for its synthesis, antiviral assays, and cytotoxicity assessments are also presented, along with a visualization of its mechanism of action. Although its clinical development was halted due to safety concerns, the data and methodologies associated with **Dexelvucitabine** remain valuable for the ongoing research and development of novel antiretroviral agents.

Chemical Structure and Properties

Dexelvucitabine is chemically described as 4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2(1H)-one. Its structure features a didehydrodideoxyribose sugar moiety linked to a 5-fluorocytosine base.

Table 1: Chemical and Physicochemical Properties of Dexelvucitabine

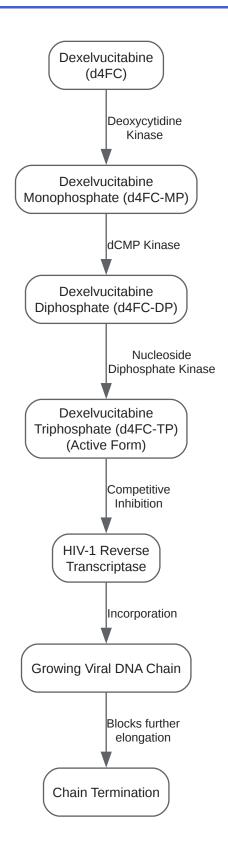


Property	Value	Reference
IUPAC Name	4-amino-5-fluoro-1-[(2R,5S)-5- (hydroxymethyl)-2,5- dihydrofuran-2-yl]pyrimidin- 2(1H)-one	
Synonyms	Reverset, D-d4FC, DPC-817	
CAS Number	134379-77-4	_
Molecular Formula	С ₉ H ₁₀ FN ₃ O ₃	_
Molecular Weight	227.19 g/mol	_
Appearance	White to off-white solid	-
Melting Point	Not available	-
Boiling Point (Predicted)	394.9 ± 52.0 °C	-
Density (Predicted)	1.66 ± 0.1 g/cm ³	-
pKa (Predicted)	14.28 ± 0.10	-
Solubility	Soluble in DMSO	-
SMILES	N=c1nc(=O)n(c(F)c1) [C@H]2OINVALID-LINK C=C2	
InChI	InChI=1S/C9H10FN3O3/c10- 6-3-13(9(15)12-8(6)11)7-2-1- 5(4-14)16-7/h1-3,5,7,14H,4H2, (H2,11,12,15)/t5-,7+/m0/s1	

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

As a nucleoside analog, **Dexelvucitabine** requires intracellular phosphorylation to its active triphosphate form, **Dexelvucitabine** triphosphate (d4FC-TP). This process is catalyzed by host cellular kinases.





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Figure 1: Intracellular phosphorylation pathway of **Dexelvucitabine** and its mechanism of action.



d4FC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of HIV-1 reverse transcriptase (RT). Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of **Dexelvucitabine** prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to premature chain termination and halting viral DNA synthesis.

In Vitro Antiviral Activity and Cytotoxicity

Dexelvucitabine has demonstrated potent antiviral activity against a range of HIV-1 isolates, including those resistant to other NRTIs like zidovudine (AZT) and lamivudine (3TC).

Table 2: In Vitro Anti-HIV-1 Activity of **Dexelvucitabine**

Virus Strain	Cell Line	Assay Method	EC ₅₀ (μM)	Reference
HIV-1 (Wild- Type)	MT-2	p24 antigen	Not Available	
HIV-1 (AZT- resistant)	MT-2	p24 antigen	Not Available	_
HIV-1 (3TC- resistant)	MT-2	p24 antigen	Not Available	

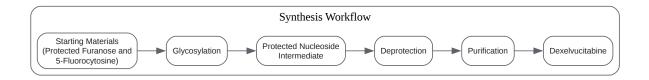
Table 3: In Vitro Cytotoxicity of **Dexelvucitabine**

Cell Line	Assay Method	CC50 (µМ)	Reference
Peripheral Blood Mononuclear Cells (PBMCs)	MTT	>100	
CEM	MTT	>100	_
MT-2	MTT	>100	-

Experimental Protocols Synthesis of Dexelvucitabine



Several synthetic routes for **Dexelvucitabine** have been reported. A common approach involves the glycosylation of a protected 5-fluorocytosine base with a suitable furanose derivative, followed by deprotection steps.



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Figure 2: General workflow for the synthesis of **Dexelvucitabine**.

Detailed Methodology (Example): A detailed synthetic protocol can be found in the supplementary materials of relevant publications. A general procedure is as follows:

- Protection of 5-Fluorocytosine: The amino and hydroxyl groups of 5-fluorocytosine are protected, for example, by silylation with a reagent like hexamethyldisilazane (HMDS).
- Preparation of the Glycosyl Donor: A suitable 2,3-didehydro-2,3-dideoxyribofuranoside derivative is prepared to act as the glycosyl donor.
- Glycosylation: The protected 5-fluorocytosine is coupled with the glycosyl donor in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).
- Deprotection: The protecting groups on the resulting nucleoside are removed under appropriate conditions (e.g., acidic or fluoride-mediated deprotection).
- Purification: The final product, **Dexelvucitabine**, is purified using techniques such as column chromatography and recrystallization.

Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)

This assay quantifies the inhibition of HIV-1 infection by measuring the reduction in luciferase reporter gene expression in TZM-bl cells.



Methodology:

- Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated overnight.
- Compound Preparation: A serial dilution of **Dexelvucitabine** is prepared in cell culture medium.
- Infection: Cells are pre-incubated with the diluted compound for a short period before the addition of a known amount of HIV-1 virus stock.
- Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, and expression of the luciferase reporter gene.
- Luciferase Assay: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a luminometer.
- Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the
 percentage of viral inhibition against the drug concentration and fitting the data to a doseresponse curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

- Cell Seeding: Lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.
- Compound Treatment: A serial dilution of **Dexelvucitabine** is added to the cells.
- Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 4-5 days).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.



- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the drug concentration.

Conclusion

Dexelvucitabine is a potent NRTI with a clear mechanism of action against HIV-1. While its clinical development was discontinued, the extensive preclinical data and the established experimental protocols for its synthesis and evaluation provide a valuable resource for the fields of medicinal chemistry and virology. The structural features and biological activity profile of **Dexelvucitabine** can inform the design of new and improved antiretroviral agents with enhanced efficacy and safety profiles. The detailed methodologies presented in this guide offer a practical framework for researchers engaged in the discovery and development of novel therapeutics for HIV and other viral infections.

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